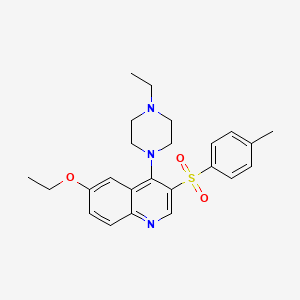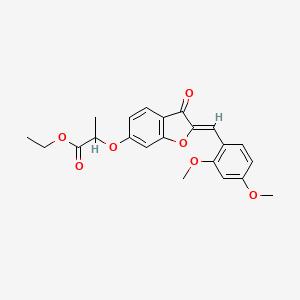![molecular formula C10H17NO2 B2745079 N-hydroxybicyclo[3.3.1]nonane-1-carboxamide CAS No. 256954-83-3](/img/structure/B2745079.png)
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxybicyclo[331]nonane-1-carboxamide is a compound with a unique bicyclic structure It is characterized by a bicyclo[331]nonane core, which is a rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxybicyclo[3.3.1]nonane-1-carboxamide typically involves multistep organic reactions. One common method is the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride, followed by subsequent transformations to introduce the hydroxy and carboxamide functionalities . Another approach involves the reaction of 4-oxahomoadamantan-5-one with hydrazine, leading to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-hydroxybicyclo[3.3.1]nonane-1-carboxamide involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into protein binding sites with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxy and carboxamide groups play crucial roles in forming hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide can be compared with other similar compounds, such as:
9-Borabicyclo[3.3.1]nonane: A versatile hydroborating reagent used in organic synthesis.
7-Hydroxybicyclo[3.3.1]nonane-3-carbohydrazide: A compound with similar structural features but different functional groups and applications.
The uniqueness of N-hydroxybicyclo[33
Properties
IUPAC Name |
N-hydroxybicyclo[3.3.1]nonane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(11-13)10-5-1-3-8(7-10)4-2-6-10/h8,13H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGQFNJAPFGWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)


![Bis[4-(dimethylamino)-3-nitrophenyl]methanone](/img/structure/B2745009.png)



![2-(4-chlorophenoxy)-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide](/img/structure/B2745015.png)



